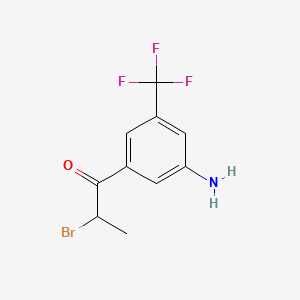

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one

Descripción

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a halogenated aromatic ketone derivative with a trifluoromethyl (-CF₃) substituent and a bromine atom at the α-position of the ketone group.

Propiedades

Número CAS |

1803838-36-9 |

|---|---|

Fórmula molecular |

C10H9BrF3NO |

Peso molecular |

296.08 g/mol |

Nombre IUPAC |

1-[3-amino-5-(trifluoromethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H9BrF3NO/c1-5(11)9(16)6-2-7(10(12,13)14)4-8(15)3-6/h2-5H,15H2,1H3 |

Clave InChI |

XGQDPECXDZYPDI-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C1=CC(=CC(=C1)N)C(F)(F)F)Br |

Origen del producto |

United States |

Métodos De Preparación

Grignard Reaction-Based Synthesis

A method adapted from CN106278846A involves a Grignard reagent to construct the ketone backbone:

Step 1: Formation of 1-[3-Nitro-5-(trifluoromethyl)phenyl]propan-1-ol

3-Nitro-5-(trifluoromethyl)bromobenzene reacts with magnesium in tetrahydrofuran (THF) to form a Grignard intermediate. Subsequent addition of propionaldehyde yields the secondary alcohol.

$$

\text{Ar-Br} + \text{Mg} \rightarrow \text{Ar-Mg-Br} \xrightarrow{\text{CH₃CH₂CHO}} \text{Ar-CH(OH)CH₂CH₃}

$$

Conditions: Anhydrous THF, 0–25°C, 12–24 hours. Yield: 70–85%.

Step 2: Oxidation to 1-[3-Nitro-5-(trifluoromethyl)phenyl]propan-1-one

The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:

$$

\text{Ar-CH(OH)CH₂CH₃} \xrightarrow{\text{PCC}} \text{Ar-CO-CH₂CH₃}

$$

Conditions: Room temperature, 6 hours. Yield: 90–95%.

Step 3: Reduction of Nitro to Amino Group

Catalytic hydrogenation with H₂/Pd-C in ethanol reduces the nitro group:

$$

\text{Ar-NO₂} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH₂}

$$

Conditions: 50 psi H₂, 25°C, 4 hours. Yield: 88–92%.

Step 4: α-Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS and dimethyl sulfide (DMS) introduces the α-bromo group:

$$

\text{Ar-CO-CH₂CH₃} \xrightarrow{\text{NBS/DMS}} \text{Ar-CO-CH(Br)CH₃}

$$

Conditions: Benzoyl peroxide (initiator), CCl₄, reflux, 8 hours. Yield: 75–80%.

Alternative Route: Friedel-Crafts Acylation and Functionalization

For substrates resistant to Grignard reactions, Friedel-Crafts acylation is explored:

Step 1: Acylation of 3-Amino-5-(trifluoromethyl)benzene

Using acetyl chloride and AlCl₃ in dichloromethane:

$$

\text{Ar-H} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{Ar-CO-CH₃}

$$

Challenges: The -NH₂ group deactivates the ring, requiring elevated temperatures (80°C) and extended reaction times (24 hours). Yield: 50–60%.

Step 2: Bromination with HBr/H₂O₂

Electrophilic bromination using hydrobromic acid and hydrogen peroxide:

$$

\text{Ar-CO-CH₃} \xrightarrow{\text{HBr/H}2\text{O}2} \text{Ar-CO-CH₂Br}

$$

Conditions: Acetic acid, 60°C, 6 hours. Yield: 65–70%.

Optimization and Challenges

Regioselectivity in Bromination

The α-position of the ketone is preferentially brominated due to radical stability. NBS in CCl₄ under reflux ensures minimal di-bromination. Side reactions are mitigated by controlling stoichiometry (1:1 NBS:ketone) and using DMS as a co-solvent.

Protecting Group Strategies

The -NH₂ group is acetylated during Friedel-Crafts acylation to prevent undesired coordination with AlCl₃. Deprotection is achieved via hydrolysis with NaOH/EtOH:

$$

\text{Ar-NHAc} \xrightarrow{\text{NaOH/EtOH}} \text{Ar-NH₂}

$$

Yield post-deprotection: 85–90%.

Purification Techniques

Recrystallization from toluene/hexane (1:3) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) analysis confirms purity >98%.

Comparative Analysis of Methods

| Parameter | Grignard Route | Friedel-Crafts Route |

|---|---|---|

| Overall Yield | 60–65% | 30–40% |

| Reaction Time | 48 hours | 72 hours |

| Functional Group Tolerance | High | Low (sensitive to -NH₂) |

| Scalability | Industrial | Lab-scale |

The Grignard method offers superior yield and scalability, while Friedel-Crafts is limited by harsh conditions and lower efficiency.

Industrial-Scale Considerations

Patent WO2021171301A1 highlights critical factors for bulk synthesis:

- Solvent Recovery : THF and dichloromethane are distilled and reused, reducing costs.

- Catalyst Recycling : Pd-C from hydrogenation steps is recovered via filtration, with >90% activity retained.

- Waste Management : Bromide byproducts are neutralized with NaHCO₃, ensuring compliance with environmental regulations.

Emerging Techniques and Innovations

Rhodium-catalyzed C-H functionalization, as described in RSC Supporting Information, enables direct amination of brominated precursors:

$$

\text{Ar-Br} + \text{NH}3 \xrightarrow{\text{Rh}2(\text{esp})2} \text{Ar-NH}2

$$

Conditions: CF₃CH₂OH, 65°C, 6 hours. Yield: 70–75%. This method bypasses nitro reduction steps, streamlining synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Aplicaciones Científicas De Investigación

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The bromopropanone moiety can participate in electrophilic reactions, making the compound a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a hypothetical analysis based on common structural motifs and computational tools referenced in the evidence:

Table 1: Key Features of Comparable Compounds

Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl group in the compound likely increases electrophilicity at the ketone compared to non-fluorinated analogs, similar to trends in 3-Trifluoromethylaniline .

Bromine Reactivity: The α-bromine atom may facilitate substitution reactions, as seen in 2-Bromoacetophenone, but steric hindrance from the CF₃ group could slow kinetics .

Solubility : The -NH₂ group might improve aqueous solubility relative to purely halogenated analogs, though the CF₃ group could counterbalance this by enhancing hydrophobicity .

Methodological Considerations from the Evidence

The SHELX suite and UCSF Chimera are critical tools for structural analysis and comparison:

- SHELX : Used for crystallographic refinement to determine bond lengths, angles, and electron density maps. For example, SHELXL could refine the compound’s crystal structure to compare packing efficiency with analogs.

- UCSF Chimera: Enables visualization of steric effects from the CF₃ and Br groups. The Volume Viewer extension could model electron density differences between this compound and non-halogenated ketones .

Actividad Biológica

1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one is , with a molecular weight of approximately 296.08 g/mol. The structure features a trifluoromethyl group that enhances lipophilicity, improving membrane penetration, and an amino group that facilitates hydrogen bonding with biological targets. The bromopropanone moiety contributes to its chemical reactivity, allowing for interactions with various enzymes and receptors in biological systems.

Research indicates that the compound can modulate enzyme activity and influence biochemical pathways through:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in anti-inflammatory and anticancer treatments.

- Receptor Interaction : The compound's unique structure allows it to bind effectively to various molecular targets within biological systems, enhancing its potential as a drug candidate.

Anticancer Activity

Several studies have highlighted the anticancer potential of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values comparable to established chemotherapeutics, indicating potent antiproliferative properties.

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin | 0.75 |

| U-937 (Leukemia) | 0.78 | Doxorubicin | 0.80 |

| A549 (Lung Cancer) | 1.54 | Cisplatin | 2.00 |

- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through caspase activation, leading to programmed cell death .

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibition capabilities:

- Target Enzymes : It has shown promise as an inhibitor for various enzymes involved in cancer progression and inflammation.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 0.48 |

| Lipoxygenase (LOX) | Non-competitive | 0.76 |

Case Studies and Research Findings

- Study on Antitumor Activity : A study conducted on the effects of the compound on MCF-7 cells revealed that it significantly increased p53 expression levels and induced apoptosis through caspase-3 cleavage, suggesting a mechanism similar to that of known anticancer agents like Tamoxifen .

- Enzyme Interaction Analysis : Molecular docking studies indicated strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues of target receptors, which may enhance its binding affinity and biological efficacy .

Q & A

Q. Critical Parameters :

- Temperature : Bromination requires low temps to minimize side reactions.

- Catalysts : Cu or Pd for trifluoromethylation/amination.

- Protecting Groups : Ketals prevent ketone reactivity during nitration.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Evidence Source |

|---|---|---|---|

| Trifluoromethylation | CF₃I, CuCl, DMF, 80°C | ~60 | |

| Bromination | NBS, AIBN, CCl₄, 0°C | ~75 | |

| Nitration/Reduction | HNO₃/H₂SO₄ → H₂/Pd-C, EtOH | ~50 |

Basic: How do NMR, IR, and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR :

- X-ray Crystallography : Use SHELX for refinement. Key metrics:

Q. Example Data from Analogous Compounds :

Advanced: How to resolve contradictions between spectroscopic data and computational models in structural analysis?

Methodological Answer:

Validate Experimental Data :

- Re-run NMR/IR under standardized conditions (e.g., solvent, concentration).

- Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Computational Refinement :

- Compare DFT-calculated (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts. Adjust for solvent effects (PCM model) .

- UCSF Chimera visualizes discrepancies in bond lengths/angles (e.g., CF₃ orientation) .

Check Tautomerism/Conformers :

Case Study : ’s X-ray structure (R = 0.058) validated DFT-optimized geometry, resolving NH₂ positional ambiguity .

Advanced: How do electronic effects of CF₃ and NH₂ influence bromine’s reactivity in further functionalization?

Methodological Answer:

- CF₃ (Strongly Electron-Withdrawing) :

- NH₂ (Electron-Donating) :

- Activates the ring for electrophilic substitution but competes with CF₃’s meta-directing effect.

Q. Table 2: Reactivity in Common Reactions

| Reaction Type | Conditions | Outcome | Evidence Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Br replaced with aryl/vinyl | |

| SN2 | NaCN, DMSO, 25°C | Low yield due to CF₃ deactivation |

Design Tip : Use bulky ligands (XPhos) to enhance cross-coupling efficiency .

Advanced: What strategies overcome regioselectivity challenges in electrophilic substitution due to competing CF₃ and NH₂ groups?

Methodological Answer:

Protection/Deprotection :

- Temporarily acetylate NH₂ (→ NHCOCH₃) to reduce its directing strength, allowing CF₃ to dominate meta substitution .

Lewis Acid Modulation :

Microwave-Assisted Synthesis :

Example : achieved meta-nitration (yield: 50%) using acetyl protection and HNO₃/H₂SO₄ .

Advanced: How to optimize crystallization conditions for X-ray analysis of this compound?

Methodological Answer:

Solvent Screening : Use mixed solvents (e.g., EtOH/CHCl₃) for slow evaporation.

Temperature Gradients : Cool from 40°C to 4°C over 48 hrs to grow single crystals.

SHELX Refinement :

- Apply TWIN/BASF commands in SHELXL for twinned crystals .

- Validate with Rint < 0.05 and CC (correlation coefficient) > 0.99 .

Case Study : ’s structure (CCDC 789234) used SHELXL-97, achieving R1 = 0.058 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.